![molecular formula C19H26N2O7S2 B7497436 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7497436.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit anion transporters and channels. DIDS has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide acts by binding to the anion transporters and channels, thereby blocking the movement of anions such as chloride, bicarbonate, and sulfate across the cell membrane. This compound has been shown to inhibit the activity of various anion transporters and channels, including CFTR, the anion exchanger (AE), and the chloride/bicarbonate exchanger (AE2).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibiting the activity of anion transporters and channels, altering the pH and bicarbonate transport, and modulating the activity of ion channels. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and bicarbonate transport.
Advantages and Limitations for Lab Experiments
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit the activity of anion transporters and channels. This compound is also easy to use and can be added to the experimental solution directly. However, this compound has some limitations, including its potential toxicity and non-specific effects on other ion channels.
Future Directions
There are several future directions for research involving N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide. One area of research is investigating the role of anion transporters and channels in different physiological and pathological processes, including cystic fibrosis, pancreatic diseases, and cancer. Another area of research is developing more specific inhibitors of anion transporters and channels, which could be used for therapeutic purposes. Additionally, studying the potential side effects and toxicity of this compound could help improve its safety profile for use in clinical settings.
Conclusion:
In conclusion, this compound, or this compound, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit anion transporters and channels. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further research on this compound could lead to a better understanding of the role of anion transporters and channels in different physiological and pathological processes, and the development of more specific inhibitors for therapeutic purposes.
Synthesis Methods
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 4-methoxy-2,5-dimethoxybenzenesulfonyl chloride with diethylamine and 2-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide has been used in various scientific research studies, including investigating the role of anion transporters and channels in different physiological and pathological processes. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the regulation of ion transport in epithelial cells. This compound has also been used to study the role of anion transporters in the regulation of pH and bicarbonate transport in the pancreas and other tissues.
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7S2/c1-6-21(7-2)30(24,25)15-9-11-17(27-4)16(13-15)20-29(22,23)19-12-14(26-3)8-10-18(19)28-5/h8-13,20H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPVKCKTMVHQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
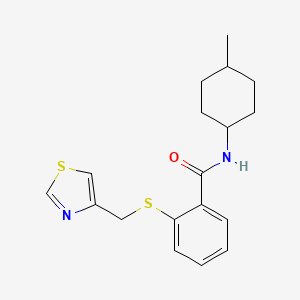
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497375.png)
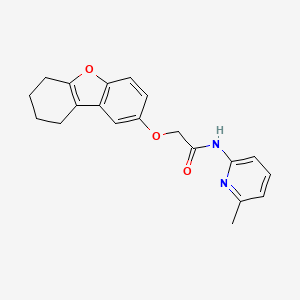
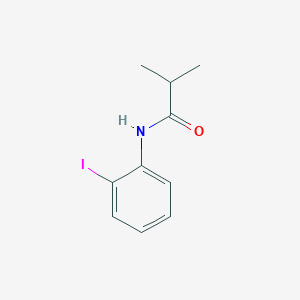
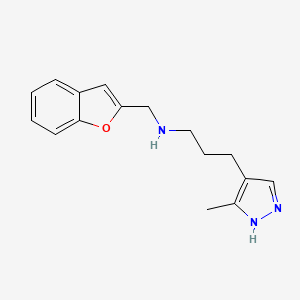
![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)
![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)

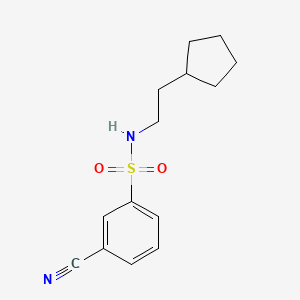
![[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7497433.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7497435.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7497439.png)
![N-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497451.png)
